6-Iodoimidazo[1,2-a]pyrazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5IN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 |
InChI Key |
HFAOENQLFCAAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)I)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrazines and Derivatives
Established Synthetic Routes for the Core Heterocycle
The formation of the imidazo[1,2-a]pyrazine (B1224502) ring system is typically accomplished through the reaction of a 2-aminopyrazine (B29847) derivative with a suitable two-carbon synthon.
A classical and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyrazine (B50134) ring nitrogen by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The versatility of this method allows for the introduction of various substituents on the imidazole (B134444) ring depending on the choice of the α-halocarbonyl reactant.
Another notable condensation approach involves the reaction of 2-aminopyrazines with ketones. For instance, a graphene oxide-promoted protocol facilitates the condensation of 2-aminopyrazines with acetophenones and thiols. This process involves the in-situ generation of iodoacetophenone, which then undergoes an Ortoleva-King type reaction to yield the imidazo[1,2-a]pyrazine core. mdpi.com
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyrazines in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.netrsc.org This reaction is often catalyzed by an acid and provides a direct route to 3-aminoimidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.orgnih.govwipo.int
Recent advancements have focused on developing more environmentally friendly and efficient MCR protocols. For instance, an iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been reported to produce 3-aminoimidazo[1,2-a]pyrazines in good yields at room temperature. nih.govrsc.org Microwave-assisted MCRs have also been developed to accelerate reaction times and improve yields. nih.gov
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyrazine Synthesis
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyrazine, Aldehyde, Isonitrile | Acid catalysis | 3-Aminoimidazo[1,2-a]pyrazines | researchgate.netrsc.org |
| 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine, Room Temperature | 3-Aminoimidazo[1,2-a]pyrazines | nih.govrsc.org |
| Perfluorooctanesulfonyl-tagged benzaldehydes, 2-Aminopyrazines, Isonitriles | Microwave irradiation | 3-Aminoimidazo[1,2-a]pyrazines | nih.gov |
Intramolecular cyclization reactions serve as another key strategy for constructing the imidazo[1,2-a]pyrazine core. These reactions typically involve a pre-functionalized pyrazine derivative that undergoes ring closure. A notable example is the silver-mediated, palladium-catalyzed intramolecular C-H activation of imidazo[1,2-a]pyridine (B132010) adducts, a strategy that can be adapted for pyrazine analogs. nih.gov This method allows for the formation of the imidazole ring by creating a new carbon-carbon or carbon-heteroatom bond.
Oxidative coupling reactions provide an alternative pathway to imidazo[1,2-a]pyrazines. These methods often involve the formation of C-N bonds under oxidative conditions. For example, a copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines has been developed for the synthesis of imidazo[1,2-a]pyridines, and similar strategies can be applied to pyrazine substrates. nih.gov Another approach utilizes a combination of flavin and iodine to catalyze an aerobic oxidative C-N bond formation. nih.gov
Hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond, can also be utilized for the synthesis of the imidazo[1,2-a]pyrazine scaffold. While less common, this approach offers a direct method for constructing the imidazole ring.
Functionalization Strategies for Imidazo[1,2-a]pyrazine Derivatives
Once the imidazo[1,2-a]pyrazine core is assembled, further modifications are necessary to arrive at the target compound, 6-Iodoimidazo[1,2-a]pyrazin-3-amine. This requires specific functionalization at the C3 and C6 positions.
The synthesis of 3-aminoimidazo[1,2-a]pyrazines is readily achieved through the Groebke-Blackburn-Bienaymé multicomponent reaction as described previously. rsc.orgnih.gov This reaction directly installs the desired amino group at the 3-position of the imidazo[1,2-a]pyrazine ring system.
The introduction of an iodine atom at the C6 position can be accomplished through several methods. One potential route involves starting with a pre-functionalized pyrazine. For instance, 3-amino-6-chloropyridazine (B20888) can be converted to 3-amino-6-iodopyridazine by refluxing in hydroiodic acid. nih.gov This iodinated aminopyridazine could then be used as a starting material in a condensation or multicomponent reaction to form the 6-iodo-imidazo[1,2-a]pyrazine core.
Alternatively, direct iodination of the imidazo[1,2-a]pyrazine ring system is a viable strategy. While direct iodination of the parent imidazo[1,2-a]pyrazine is not well-documented, methods for the regioselective functionalization of related systems offer valuable insights. For example, a study on the functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719) demonstrated that metalation at the C3 position followed by quenching with iodine can introduce an iodine atom at that position. rsc.org While this is not the desired C6 iodination, it highlights the potential for regioselective halogenation. A more direct approach could involve electrophilic iodination of a 3-aminoimidazo[1,2-a]pyrazine derivative. The electron-donating nature of the amino group at C3 and the nitrogen atoms in the pyrazine ring would influence the regioselectivity of such a reaction, with the C6 position being a potential site for electrophilic attack.
A plausible synthetic pathway to this compound could therefore involve:
A three-component reaction between a suitable 2-aminopyrazine, an aldehyde, and an isocyanide to form a 3-aminoimidazo[1,2-a]pyrazine.
Subsequent regioselective iodination of the resulting 3-aminoimidazo[1,2-a]pyrazine at the C6 position using an appropriate iodinating agent and conditions.
Table 2: Key Functionalization Reactions for this compound Synthesis
| Reaction Type | Position | Reagents/Conditions | Resulting Functional Group | Reference |
| Multicomponent Reaction | C3 | 2-Aminopyrazine, Aldehyde, Isonitrile | Amino | rsc.orgnih.gov |
| Halogen Exchange | C6 (on pyrazine precursor) | Hydroiodic Acid | Iodo | nih.gov |
| Electrophilic Iodination | C3 (on imidazo[1,2-a]pyrazine) | Iodine (after metalation) | Iodo | rsc.org |
Regioselective Functionalization Approaches
The ability to selectively introduce functional groups at specific positions on the imidazo[1,2-a]pyrazine ring is critical for developing new chemical entities. Recent advances have leveraged a combination of theoretical calculations and sophisticated organometallic chemistry to control regioselectivity. novartis.comrsc.org
Researchers have found that straightforward pKa calculations can predict the most acidic protons on the imidazo[1,2-a]pyrazine scaffold, guiding the selective deprotonation and subsequent functionalization. rsc.org For instance, in the case of 6-chloroimidazo[1,2-a]pyrazine, calculations indicated that a chlorination substituent led to enhanced pKa differences, enabling precise metalations. rsc.org
The use of specific metalating agents has proven crucial for switching the site of functionalization.
Magnesiation: Treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) in THF at low temperatures leads to selective magnesiation at the C3 position. rsc.org Quenching this magnesium intermediate with various electrophiles yields a range of 3,6-disubstituted imidazo[1,2-a]pyrazines. rsc.orgresearchgate.net
Zincation: In contrast, using a different base, TMP₂Zn·2MgCl₂·2LiCl, switches the regioselectivity completely. rsc.orgresearchgate.net This reagent promotes a kinetically controlled zincation at the C5 position, which is believed to be driven by thermodynamic factors, possibly involving intramolecular CH⋯Cl interactions. rsc.org
These calculation-assisted organometallic approaches provide a versatile toolkit for selectively decorating the imidazo[1,2-a]pyrazine core at positions that are otherwise difficult to access. novartis.comrsc.org
Halogenation Strategies, including Iodination
Halogenated imidazo[1,2-a]pyrazines are valuable intermediates, serving as versatile handles for further modification through cross-coupling reactions. rsc.org Various strategies have been developed for the regioselective introduction of halogens.
Direct electrophilic halogenation is a common approach.
Bromination: N-Bromosuccinimide (NBS) is an effective reagent for the bromination of the imidazo[1,2-a]pyrazine ring system. nih.gov For example, it has been used to install a bromine atom at the C3 position. nih.gov
Chlorination and Bromination: For the related imidazo[1,2-a]pyridine scaffold, metal-free methods using inexpensive sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂) under acidic conditions have been developed for efficient C3-halogenation. researchgate.netresearchgate.net
The introduction of iodine, a key step toward the target compound, can be achieved through several methods.
Iodolysis of Organometallic Intermediates: A highly efficient method for C3-iodination involves the regioselective metalation of the scaffold followed by quenching with an iodine source. For example, the C3-magnesiated intermediate of 6-chloroimidazo[1,2-a]pyrazine, when treated with iodine, yields 6-chloro-3-iodoimidazo[1,2-a]pyrazine (B578016) in good yield. rsc.org
Ultrasound-Assisted Iodination: For imidazo[1,2-a]pyridines, an environmentally friendly method for C3-iodination has been reported using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation, which significantly improves reaction efficiency. acs.org
The following table summarizes a key iodination reaction.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-chloroimidazo[1,2-a]pyrazine | 1. TMPMgCl·LiCl, THF, -60 °C, 30 min 2. I₂, THF, -60 °C to 25 °C | 6-chloro-3-iodoimidazo[1,2-a]pyrazine | 78% | rsc.org |
Amine Functionalization Techniques
Introducing an amine group, particularly at the C3 position, is essential for the synthesis of the target molecule. Several methods are available for this transformation.
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot method for constructing 3-aminoimidazo[1,2-a]pyridine and pyrazine derivatives. mdpi.com This reaction combines an aminopyrazine (or aminopyridine), an aldehyde, and an isocyanide under acidic catalysis to rapidly assemble the functionalized heterocyclic core. mdpi.comnih.gov Microwave assistance can accelerate these MCRs. nih.gov Iodine has also been used as a cost-effective catalyst for this three-component condensation at room temperature. rsc.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): Halogen substituents on the imidazo[1,2-a]pyrazine ring, particularly at electron-deficient positions, can be displaced by amines. For instance, the 8-chloro and 8-bromo groups have been successfully substituted with various amines by heating, demonstrating the feasibility of SNAr reactions on this scaffold. nih.gov
Reductive Amination: While not directly applied to the C3 position of the final heterocycle, reductive amination is a fundamental technique for amine synthesis. organic-chemistry.org It typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ with agents like sodium borohydride. organic-chemistry.org This strategy is more relevant for synthesizing precursors, such as substituted aminopyrazines.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing halogenated imidazo[1,2-a]pyrazines, allowing for the formation of carbon-carbon bonds. rsc.org The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly prominent. rsc.orgbohrium.com
This reaction has been successfully applied to various positions of the imidazo[1,2-a]pyrazine core.
Functionalization at C3, C6, and C8: Researchers have demonstrated that bromo- or chloro-substituents at the C3, C6, and C8 positions can be effectively coupled with a wide range of arylboronic acids. rsc.orgnih.gov For example, 3-bromoimidazo[1,2-a]pyrazines undergo Suzuki coupling to install aryl groups at the 3-position. nih.gov Similarly, 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) is a key precursor for sequential couplings at both the C6 and C8 positions. rsc.org
The choice of catalyst and conditions is crucial for a successful reaction. Various palladium catalysts, including Pd(PPh₃)₄ and Pd-PEPPSI-iPr, have been employed. rsc.orgrsc.orgnih.gov
| Substrate | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-bromo-8-chloro-imidazo[1,2-a]pyrazine derivative | R¹B(OH)₂ | Pd(PPh₃)₄, 1 M Na₂CO₃, dioxane, microwave, 110 °C | 3-Aryl-8-chloro-imidazo[1,2-a]pyrazine derivative | 57-86% | nih.gov |
| 6,8-dibromo-imidazo[1,2-a]pyrazine | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, ACN/H₂O, 80 °C | 8-bromo-6-aryl-imidazo[1,2-a]pyrazine | Moderate to high | rsc.org |
| 6-chloroimidazo[1,2-a]pyrazine | R-ZnCl | Pd-PEPPSI-iPr (5 mol%), THF, 50 °C | 6-substituted-imidazo[1,2-a]pyrazine | up to 98% | rsc.org |
Diarylation and Monoarylation Strategies
A sophisticated application of cross-coupling chemistry is the selective mono- or diarylation of dihalogenated imidazo[1,2-a]pyrazines. A notable strategy has been developed using 6,8-dibromo-imidazo[1,2-a]pyrazine as a starting platform. rsc.org
By carefully controlling the reaction conditions and stoichiometry, a stepwise functionalization can be achieved:
Monoarylation: The C8 position is generally more reactive than the C6 position towards Suzuki-Miyaura coupling. By using a limited amount of arylboronic acid, selective monoarylation at the C8 position can be achieved, yielding 8-aryl-6-bromo-imidazo[1,2-a]pyrazine intermediates. rsc.org
Symmetrical Diarylation: Treating the 6,8-dibromo precursor with an excess of a single arylboronic acid leads to symmetrical diarylation, installing the same aryl group at both the C6 and C8 positions. rsc.org
Unsymmetrical Diarylation: The monoarylated intermediate (8-aryl-6-bromo-imidazo[1,2-a]pyrazine) can be subjected to a second, different Suzuki-Miyaura coupling reaction. This allows for the introduction of a distinct aryl group at the C6 position, providing access to unsymmetrically C6/C8 diarylated products. rsc.org
This stepwise approach offers a high degree of control and flexibility, enabling the synthesis of a diverse library of diarylated imidazo[1,2-a]pyrazines. rsc.org
Carbon-Hydrogen (C-H) Functionalization
Direct C-H functionalization represents a highly atom-economical and efficient approach to modifying heterocyclic scaffolds, as it avoids the need for pre-functionalized starting materials like halides. nih.gov While the field is rapidly evolving, several C-H functionalization strategies are relevant to the imidazo[1,2-a]pyrazine system.
Deprotonation/Metalation: The regioselective metalation strategies discussed previously (Section 2.2.1) are fundamentally C-H functionalization reactions. rsc.orgresearchgate.net They involve the direct deprotonation of a C-H bond by a strong base, followed by trapping of the resulting organometallic intermediate. This has been shown to be a powerful method for functionalizing the C3 and C5 positions. rsc.org
Transition Metal-Catalyzed C-H Arylation: Direct C-H arylation, often catalyzed by palladium, is an alternative to traditional cross-coupling reactions. rsc.org Although detailed examples for the imidazo[1,2-a]pyrazine core are less common in the provided literature than for related scaffolds, it is a recognized synthetic strategy. researchgate.net
C-H Halogenation: As seen in related heterocycles, direct C-H iodination can be achieved using reagents that promote the activation of a C-H bond towards an electrophilic iodine source, sometimes assisted by ultrasound or other energy sources. acs.org
These methods highlight a shift towards more sustainable and efficient synthetic routes by targeting the direct transformation of ubiquitous C-H bonds. nih.gov
Optimization of Synthetic Routes
The refinement and optimization of synthetic routes are crucial for improving efficiency, yield, cost-effectiveness, and environmental impact, particularly when developing compounds for medicinal applications. rsc.orgnih.gov
Several key areas of optimization have been reported for the synthesis of imidazo[1,2-a]pyrazines and related compounds:
Milder Reaction Conditions: A significant improvement was the development of an iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyrazines that proceeds at room temperature. rsc.orgnih.gov This offers a distinct advantage over previous methods that required higher temperatures, making the process more energy-efficient and accessible. rsc.org
Use of Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for both the initial multicomponent formation of the imidazo[1,2-a]pyrazine core and subsequent post-condensation modifications, such as Suzuki couplings. nih.gov
Optimization for Biological Activity: In medicinal chemistry programs, synthetic routes are often optimized to improve the pharmacological properties of the final compounds. For an imidazo[1,2-a]pyrazine series developed as Aurora kinase inhibitors, lead optimization focused on modifying substituents to enhance cell potency and, crucially, improve aqueous solubility, which is a key parameter for drug development. nih.gov Similarly, optimization of an imidazo[1,2-a]pyridine series involved structure-based design to improve potency while reducing lipophilicity. nih.gov
These optimization efforts underscore the interplay between synthetic methodology and functional goals, driving the creation of more practical and effective chemical syntheses.
Catalyst-Free Approaches
The movement towards more sustainable chemical processes has spurred the development of synthetic routes that eliminate the need for a catalyst, thereby reducing costs, simplifying purification, and minimizing toxic waste. Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyrazines and related heterocycles have been successfully developed.
One prominent approach involves the use of microwave irradiation to promote the annulation reaction between 2-aminopyrazines and α-bromoketones. acs.org This method often utilizes green solvents, such as a mixture of water and isopropanol, and proceeds rapidly to give excellent yields of the desired imidazo[1,2-a]pyrazine products. acs.orgacs.org The reaction tolerates a variety of substituents on both the aminopyrazine and the α-bromoketone, making it a versatile tool for generating diverse derivatives. acs.org
Another significant catalyst-free strategy is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This reaction combines an aminoazine, an aldehyde, and an isocyanide in a one-pot process. When conducted in deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture, the reaction can proceed efficiently without any catalyst. researchgate.net These solvents are biodegradable and environmentally benign, adding to the green credentials of the methodology. researchgate.net The process is valued for its operational simplicity and the straightforward purification of products, which often precipitate from the reaction mixture. researchgate.net
| Reactant A | Reactant B | Conditions | Product Class | Key Feature | Reference |
| 2-Aminopyrazine | α-Bromoketone | Microwave, H₂O-IPA | Imidazo[1,2-a]pyrazine | Catalyst-free, rapid, green solvent | acs.org |
| 2-Aminopyridine | Aromatic Aldehyde | Choline Chloride-Urea (DES), 80 °C | Imidazo[1,2-a]pyridine | Catalyst-free, biodegradable solvent | researchgate.net |
| 2-Aminopyridine | Phosphorylated Alkyne | Mild conditions | 2-Phosphonylated Imidazo[1,2-a]pyridine | Regio- and chemoselective | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes for heterocyclic compounds, including imidazo[1,2-a]pyrazines. The focus is on improving energy efficiency, using safer solvents, and maximizing atom economy.
Solvent Selection: A key aspect of green synthesis is the replacement of volatile and toxic organic solvents. Water has been successfully employed as a solvent for the synthesis of imidazo[1,2-a]pyridines, a related class of compounds, using ultrasound assistance. organic-chemistry.org As mentioned previously, deep eutectic solvents (DES) are also gaining popularity as green, biodegradable, and often reusable reaction media for catalyst-free multicomponent reactions. researchgate.net
Energy Efficiency: Microwave-assisted synthesis is a cornerstone of energy-efficient organic reactions. It dramatically reduces reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. acs.orgacs.org Another innovative, energy-efficient approach is electrosynthesis. An electrochemical method for cyclizing ketones with 2-aminopyridines has been developed using a simple undivided cell. rsc.org This process avoids the need for external chemical oxidants and uses low-toxicity ethanol (B145695) as the solvent, highlighting its environmentally benign nature. rsc.org
Atom Economy and Benign Catalysts: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step, with most atoms being incorporated into the final product. nih.gov While some MCRs are catalyst-free, others employ benign catalysts to enhance efficiency. For instance, molecular iodine has been used as a low-cost, readily available, and non-toxic catalyst for the three-component synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives at room temperature. nih.govresearchgate.net This approach is lauded for its simple workup, short reaction times, and good yields under mild conditions. nih.gov
| Green Principle | Method | Conditions | Advantage | Reference |
| Energy Efficiency | Microwave Irradiation | 240 W | Reduced reaction time, energy savings | acs.orgacs.org |
| Energy Efficiency | Electrochemical Synthesis | Undivided cell, ethanol solvent | Avoids external oxidants, low toxicity | rsc.org |
| Green Solvents | Deep Eutectic Solvents | Choline Chloride-Urea | Biodegradable, reusable, non-toxic | researchgate.net |
| Benign Catalyst | Iodine-catalyzed MCR | Room Temperature | Low cost, low toxicity, mild conditions | nih.govresearchgate.net |
Parallel Synthesis for Analogue Generation
The efficient generation of chemical libraries containing numerous analogues of a lead structure is fundamental to medicinal chemistry and drug discovery. Parallel synthesis techniques are ideally suited for this purpose, allowing for the rapid production and screening of a wide range of derivatives. The imidazo[1,2-a]pyrazine scaffold is readily amenable to such diversification.
A common and powerful strategy involves the synthesis of a core intermediate that can be functionalized in subsequent, parallel steps. For example, a 3-bromoimidazo[1,2-a]pyrazine (B1272155) can be synthesized and then subjected to a variety of palladium-catalyzed Suzuki coupling reactions. nih.gov By using a diverse set of boronic acids in a parallel format, a large library of analogues with different substituents at the 3-position can be generated efficiently. nih.gov Similarly, nucleophilic aromatic substitution (SNAr) can be used to introduce various amine functionalities at other positions on the heterocyclic core. nih.gov
Multicomponent reactions (MCRs) are also a powerful engine for parallel synthesis. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an aminoazine, an aldehyde, and an isonitrile, is a prime example. acs.orgmdpi.com By systematically varying each of the three input components, a matrix of diverse products can be synthesized with minimal purification effort. This approach was used to create a diverse, druglike library of imidazo[1,2-a] heterocycles, demonstrating the power of MCRs in analogue generation. acs.org
| Building Block 1 (Aminoazine) | Building Block 2 (Aldehyde) | Building Block 3 (Isonitrile) | Resulting Scaffold | Key Feature | Reference |
| 2-Aminopyrazine | Various Aldehydes | Various Isonitriles | 3-Aminoimidazo[1,2-a]pyrazine Library | High diversity from three inputs | acs.org |
| 2-Aminopyridine | 2-Azido-benzaldehyde | tert-Butyl isocyanide | Imidazo[1,2-a]pyridine-triazole | One-pot GBB/Click reaction | mdpi.com |
| 3-Amino-6-halopyridazine | α-Bromoketone | (Not an MCR) | 6-Halo-imidazo[1,2-b]pyridazine | Intermediate for diversification | nih.gov |
Advanced Analytical Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and bonding within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 6-Iodoimidazo[1,2-a]pyrazin-3-amine would be expected to show distinct signals for each of the non-exchangeable protons in the molecule. The aromatic protons on the imidazopyrazine core would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts would be influenced by the positions of the iodo and amine substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display a signal for each unique carbon atom. The carbons of the heterocyclic rings would resonate in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the iodine (C-6) would exhibit a chemical shift significantly influenced by the heavy halogen, often appearing at a lower field than a corresponding protonated carbon but at a higher field compared to a bromine- or chlorine-substituted carbon. For comparison, in the related compound 6,8-dibromoimidazo[1,2-a]pyrazine (B131933), the carbon signals appear at δ 115.92, 119.32, 119.97, 137.03, 137.39, and 142.54. Current time information in Bangalore, IN.
Expected NMR Data for this compound
This table is predictive and based on analogous structures.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| H-2 | Expected in the 7.5-8.0 range | C-2: ~125-130 |
| H-5 | Expected in the 8.0-8.5 range | C-3: ~115-120 (influenced by NH₂) |
| H-8 | Expected in the 8.5-9.0 range | C-5: ~135-140 |
| NH₂ | Broad singlet, variable | C-6: ~90-100 (due to C-I bond) |
| C-8: ~140-145 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as one or two sharp peaks in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would generate a series of bands in the 1400-1650 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. In a related amino-imidazo[1,2-a]pyrazine derivative, a strong N-H stretching peak was observed at 3350 cm⁻¹. bldpharm.com
Expected FT-IR Absorption Bands for this compound
This table is predictive.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=N / C=C Stretch | 1400-1650 |
| C-N Stretch | 1250-1350 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. The fragmentation pattern would also be characteristic of the molecule's structure, likely involving the loss of the iodo atom or fragmentation of the pyrazine (B50134) ring. For instance, the mass spectrum of 6,8-dibromoimidazo[1,2-a]pyrazine shows a molecular ion peak at m/z 278 (M⁺+1). Current time information in Bangalore, IN.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The imidazo[1,2-a]pyrazine (B1224502) core is a conjugated aromatic system, and thus, this compound is expected to absorb UV radiation. The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* transitions. For a similar N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, a broad absorbance spectrum was observed at 368 nm, confirming the presence of the amine group in the molecule. bldpharm.com The presence of the iodo and amino substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyrazine.
X-ray Crystallography for Molecular Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive proof of molecular structure. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. For this compound, an X-ray crystal structure would confirm the planarity of the fused ring system and provide exact measurements for the C-I and C-N bond lengths, as well as the bond angles within the heterocyclic core. While no specific X-ray data for this compound is publicly available, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have utilized this technique to validate their molecular structures.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₇H₅IN₄). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
Theoretical Elemental Composition of C₇H₅IN₄
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 32.33% |
| Hydrogen (H) | 1.01 | 5 | 5.05 | 1.94% |
| Iodine (I) | 126.90 | 1 | 126.90 | 48.82% |
| Nitrogen (N) | 14.01 | 4 | 56.04 | 21.56% |
| Total | | | 259.06 | 100.00% |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized organic molecules like this compound. This method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The high resolution and sensitivity of HPLC make it an indispensable tool for identifying and quantifying impurities in a sample.
Detailed research findings on the broader class of imidazo[1,2-a]pyrazine derivatives indicate that reversed-phase HPLC is the most common approach for purity determination. nih.gov In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase.
For the analysis of imidazo[1,2-a]pyrazine derivatives, a typical mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724). nih.gov The composition of the mobile phase is a critical parameter that is often optimized to achieve the best separation of the main compound from any impurities. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to ensure the timely elution of all components with good peak shape.
To improve peak symmetry and resolution, especially for basic compounds like this compound, an acid modifier is often added to the mobile phase. Trifluoroacetic acid (TFA) or phosphoric acid are commonly used for this purpose. These additives help to suppress the ionization of silanol (B1196071) groups on the stationary phase and ensure consistent protonation of the analyte, leading to sharper and more symmetrical peaks.
Detection is typically carried out using a UV-Vis detector, as the imidazo[1,2-a]pyrazine core possesses a strong chromophore that absorbs UV radiation. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of closely related compounds. For instance, the purity of similar imidazo[1,2-a]pyrazine derivatives has been successfully assessed using a C18 column with a mobile phase of acetonitrile and water, demonstrating purities exceeding 98%. nih.gov
Below is an interactive data table summarizing a typical set of HPLC parameters that could be applied for the purity assessment of this compound.
| Parameter | Value |
| Chromatograph | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This generalized method provides a robust starting point for the development of a specific and validated HPLC protocol for the routine analysis and quality control of this compound. The retention time of the main peak under these conditions would be a key identifier for the compound, while the area of any other peaks would be used to calculate the purity level.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are central to the theoretical investigation of molecular systems. These methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and other physical and chemical properties. For complex heterocyclic systems such as 6-Iodoimidazo[1,2-a]pyrazin-3-amine, these calculations are indispensable.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. ijirset.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach is widely used to investigate the stability and reactivity of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives. scirp.orgscirp.org
Commonly, hybrid functionals such as B3LYP are paired with basis sets like 6-31+G(d,p) or 6-311G++(d,p) to optimize molecular geometries and compute electronic properties. scirp.orgnih.gov From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), key global reactivity descriptors can be derived. These descriptors, including the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (S), and global electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. scirp.orgscirp.org For instance, a large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. scirp.org
Illustrative Global Reactivity Descriptors Calculated via DFT This table presents typical DFT-calculated values for related imidazo[1,2-a]pyridine derivatives to illustrate the type of data generated for this compound.
| Descriptor | Symbol | Formula | Typical Value Range (eV) |
| HOMO Energy | EHOMO | - | -6.0 to -7.0 |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.0 to -4.5 |
| Electrophilicity Index | ω | µ² / (2η) | 3.2 to 4.5 |
Data compiled from principles described in cited literature. scirp.orgnih.gov
To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. It is used to calculate excited-state properties, such as the electronic absorption spectra (UV-Vis). nih.gov This method has been successfully applied to predict the absorption wavelengths and corresponding oscillator strengths for various aza-heterocyclic compounds, including derivatives of imidazo[1,2-a]pyrazine. rsc.org
The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of the molecule's chromophores. researchgate.net Studies on related pyrimido[1,2-a]benzimidazoles have shown a good correlation between TD-DFT computed spectra and those observed experimentally, validating the method's predictive power. nih.gov
Example of TD-DFT Predicted Electronic Transitions This table illustrates the kind of output a TD-DFT calculation would provide for this compound, based on data for similar heterocyclic systems.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 | 0.15 | HOMO → LUMO (π→π) |
| S0 → S2 | 295 | 0.08 | HOMO-1 → LUMO (n→π) |
| S0 → S3 | 260 | 0.25 | HOMO → LUMO+1 (π→π*) |
Data based on principles and findings for related compounds. nih.govrsc.org
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a critical application of computational chemistry for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a robust approach for calculating the NMR chemical shifts (δ) of nuclei like ¹H, ¹³C, and ¹⁵N. rsc.orgnih.gov
This technique involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). imist.ma The GIAO-DFT method has proven highly effective in accurately assigning the configuration and distinguishing between regioisomers, tautomers, and N-oxides in various nitrogen-containing heterocycles. rsc.orgnih.gov For ¹⁵N NMR shifts in azoles and azines, the KT3 functional with Jensen's pcS-3 basis set has been recommended for achieving high accuracy. nih.gov
Illustrative Comparison of Experimental vs. GIAO-DFT Calculated ¹³C NMR Shifts This table demonstrates the utility of GIAO-DFT by comparing calculated and experimental shifts for a related heterocyclic N-oxide, a process applicable to this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| C2 | 145.2 | 146.0 | +0.8 |
| C3 | 118.9 | 119.5 | +0.6 |
| C5 | 130.1 | 129.8 | -0.3 |
| C6 | 125.7 | 126.1 | +0.4 |
| C7 | 128.4 | 128.2 | -0.2 |
| C8a | 149.6 | 150.3 | +0.7 |
Data adapted from methodologies used for saturated heterocyclic N-oxides. nih.gov
A fundamental step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the ground state structure—by minimizing the molecule's energy. Following optimization, a Potential Energy Surface (PES) scan can be performed to explore the molecule's conformational landscape. rsc.org
A PES scan involves systematically varying a specific geometric parameter, typically a dihedral angle, and calculating the energy at each increment. This process maps out the energy changes associated with bond rotation, revealing stable conformers (energy minima) and the energy barriers (transition states) between them. For substituted imidazo-[1,2-a]pyrazine derivatives, PES scanning has been used to identify stable rotameric forms, which are often stabilized by intramolecular hydrogen bonds. rsc.org Such an analysis for this compound would reveal its preferred conformation and rotational flexibility.
Non-covalent interactions, particularly hydrogen bonds, are critical in determining molecular conformation, crystal packing, and biological activity. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density (ρ) to characterize these interactions. nih.gov
QTAIM analysis identifies bond critical points (BCPs) between interacting atoms. The properties at these points, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insight into the nature and strength of the bond. researchgate.net For hydrogen bonds, specific criteria are used: a low ρ(r) value and a positive ∇²ρ(r) are characteristic of closed-shell interactions (i.e., non-covalent bonds). nih.govresearchgate.net This analysis has been applied to imidazo[1,2-a]pyrimidine (B1208166) derivatives to study the strength of hydrogen bonding interactions that stabilize different conformations. rsc.orgnih.gov
Typical QTAIM Parameters for Characterizing Interactions This table provides representative QTAIM values for different bond types, as would be determined for this compound.
| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Nature of Interaction |
| Covalent Bond (C-C) | > 0.200 | < 0 | Shared-shell |
| Polar Covalent Bond (C-N) | > 0.250 | < 0 | Shared-shell |
| Strong H-Bond (O-H···N) | 0.020 - 0.040 | > 0 | Closed-shell (Non-covalent) |
| Weak H-Bond (C-H···N) | 0.002 - 0.020 | > 0 | Closed-shell (Non-covalent) |
Values based on general principles from QTAIM literature. nih.govresearchgate.net
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, DFT calculations can identify intermediate structures and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.
While a specific mechanistic study for the synthesis of this compound is not available in the cited literature, studies on the synthesis of the core imidazo[1,2-a]pyrazine scaffold provide a blueprint for how such an investigation would proceed. rsc.orgnih.gov For example, in the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines, DFT could be used to model the initial condensation, the subsequent [4+1] cycloaddition, and the final aromatization step, calculating the activation barriers for each proposed elementary step to validate the most likely reaction pathway. rsc.orgnih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in understanding how this compound and its congeners interact with biological targets at a molecular level.
Docking studies on imidazo[1,2-a]pyrazine derivatives have been instrumental in identifying key interactions that drive their biological activity. For instance, research on imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) revealed crucial hydrogen bonding and hydrophobic interactions within the kinase's active site. nih.gov Although not specific to the 6-iodo derivative, these studies show that the nitrogen atoms in the imidazo[1,2-a]pyrazine core are common hydrogen bond acceptors. The 3-amino group of this compound is predicted to be a key hydrogen bond donor, a feature that is actively explored in the design of new potent inhibitors. The iodine atom at the 6-position, being a bulky and lipophilic group, is expected to form significant hydrophobic and halogen-bonding interactions, potentially enhancing binding affinity and selectivity for target proteins.
In cases where the crystal structure of a target protein is unavailable, homology modeling is employed to generate a reliable 3D model. This has been a common practice in the study of imidazo[1,2-a]pyridine derivatives, a closely related class of compounds. nih.gov For targets of this compound, homology models can serve as a platform for initial docking studies.
Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the interactions and can reveal conformational changes in both the ligand and the protein that are not apparent in static docking poses. These simulations are crucial for validating the binding mode and stability of compounds like this compound within a target's active site.
Virtual high-throughput screening (vHTS) is a powerful computational technique used to screen large libraries of compounds against a specific biological target. The imidazo[1,2-a]pyrazine scaffold is frequently used as a core structure in the design of compound libraries for vHTS campaigns. These campaigns have been successful in identifying novel hits for various diseases. researchgate.net Derivatives of this compound can be included in such virtual screens to explore their potential against a wide array of targets, accelerating the discovery of new therapeutic applications.
In Silico Prediction of Pharmacokinetic Parameters (ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions for imidazo[1,2-a]pyrimidine derivatives have been reported, providing a framework for assessing the drug-likeness of new compounds. nih.gov
| Parameter | Predicted Value Range for Analogues | Implication for Drug Development |
|---|---|---|
| Molecular Weight (g/mol) | 250 - 450 | Good oral bioavailability potential |
| LogP | 1.5 - 4.0 | Balanced solubility and permeability |
| Hydrogen Bond Donors | 1 - 3 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 3 - 6 | Contributes to target binding |
| Polar Surface Area (Ų) | 60 - 120 | Influences cell permeability |
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their pharmacokinetic properties. 3D-QSAR studies on imidazo[1,2-a]pyrazine inhibitors have successfully identified key structural features that influence their activity. nih.gov These models can predict the activity of new derivatives, including those of this compound, based on their physicochemical properties. Such predictive models are invaluable for prioritizing the synthesis of compounds with the most promising pharmacokinetic profiles. Studies on imidazo[1,2-a]pyrazine derivatives have highlighted the importance of molecular descriptors such as electronic and steric parameters in determining their cytotoxic effects on cancer cell lines. researchgate.net
While specific Physiology-Based Pharmacokinetic (PBPK) models for this compound are not widely published, this advanced modeling technique is increasingly used for promising drug candidates. PBPK models simulate the ADME processes in a whole-body context, integrating in vitro data and physicochemical properties to predict the concentration-time profiles of a drug in various tissues. For a compound like this compound, a PBPK model would be a powerful tool to translate in vitro findings and in silico predictions into a quantitative understanding of its behavior in vivo, guiding further preclinical and clinical development. Recent studies on potent imidazo[1,2-a]pyrazine derivatives have demonstrated their promising in vivo pharmacokinetic properties, suggesting the utility of this scaffold in developing orally bioavailable drugs. nih.gov
Prediction of Absorption and Distribution Characteristics
This section would normally detail predictions regarding the compound's ability to be absorbed into the bloodstream and distribute to various tissues. Key parameters that would be presented in a data table include:
Membrane Permeability: Predictions of its ability to cross cellular membranes, often expressed as predicted Caco-2 permeability.
Protein Binding: The extent to which the compound is expected to bind to plasma proteins like albumin, which affects its free concentration and availability to exert its effects.
Efflux Liabilities: Predictions of whether the compound is likely to be a substrate for efflux transporters such as P-glycoprotein (P-gp), which can limit its intracellular concentration and efficacy.
Prediction of Metabolic Fate and Excretion Pathways
Here, the focus would be on how the body is predicted to process and eliminate the compound. This would involve:
Metabolic Stability: Predictions of its susceptibility to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. This is often reported as predicted intrinsic clearance or half-life in liver microsomes.
Sites of Metabolism: Identification of the specific atoms or functional groups on the molecule most likely to undergo metabolic transformation.
Predicted Metabolites: The structures of the most probable metabolic products.
Excretion Pathways: Predictions on whether the primary route of elimination is likely to be through the kidneys (renal) or the liver (hepatic).
Predictive Models for Preclinical Toxicological Endpoints
This final section would assess the compound's potential for toxicity based on its chemical structure. Key predicted endpoints would include:
hERG Inhibition: Prediction of the potential to block the hERG potassium channel, which can be an indicator of cardiotoxicity risk.
Ames Mutagenicity: A prediction of the compound's potential to cause DNA mutations.
Hepatotoxicity: Prediction of the risk of causing liver damage.
Other Toxicological Endpoints: Predictions for endpoints such as carcinogenicity, skin sensitization, and others, often presented as a probability or a classification (e.g., toxic/non-toxic).
Without specific computational studies on this compound, any attempt to populate these sections and the associated data tables would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The presence of the iodo- group and the specific arrangement of atoms in the imidazo[1,2-a]pyrazine core would significantly influence these properties, making extrapolation from non-iodinated or otherwise substituted analogs unreliable.
Further research, including dedicated in silico modeling or experimental studies, would be necessary to generate the data required for a comprehensive analysis of this compound.
Preclinical Biological Activity and Mechanistic Research
In Vitro Biological Activity Studies
Enzyme Inhibition Assays (e.g., ATPase, Kinase, COX, Reverse Transcriptase)
No data available for 6-Iodoimidazo[1,2-a]pyrazin-3-amine.
Receptor Binding and Modulation Studies (e.g., AMPAR, CRH, GABA, Melanocortin)
No data available for this compound.
Cell-Based Assays
Assessment of Cellular Function Modulation (e.g., NF-ĸB inhibitory activity)
No data available for this compound.
Evaluation of Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)
No data available for this compound.
Investigation of Anti-inflammatory Responses
No data available for this compound.
Studies on Anticancer Mechanisms (e.g., cell growth inhibition, cytotoxicity, antiproliferative effects)
There is no specific information available in the searched literature regarding the cell growth inhibition, cytotoxicity, or antiproliferative effects of this compound on any cancer cell lines. While numerous studies detail the anticancer activities of other imidazo[1,2-a]pyrazine (B1224502) derivatives, the direct effects of this specific compound remain uncharacterized in the public domain.
In Vivo Animal Model Research (Excluding Clinical Human Data)
Detailed in vivo animal model research for this compound is not documented in the available literature. This includes the following specific areas:
Assessment of Pharmacokinetic Profiles in Animal Models
No data could be found on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any animal models.
Evaluation of Efficacy in Relevant Disease Models (e.g., infection models, tumor xenograft models, anticonvulsant models)
There are no published studies evaluating the efficacy of this compound in any disease models, including tumor xenograft models which are commonly used to assess the anticancer potential of novel compounds.
Receptor Occupancy Studies in Animal Brain Regions
Information regarding receptor occupancy studies of this compound in the brain or any other tissues of animal models is not available.
Investigation of Pharmacodynamic Biomarkers
No pharmacodynamic biomarkers have been identified or investigated in relation to the biological activity of this compound.
Mechanistic Toxicology Research (Excluding Clinical Trials)
There is no available data on the mechanistic toxicology of this compound from preclinical animal studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of the imidazo[1,2-a]pyrazine (B1224502) core is highly sensitive to the nature and position of its substituents. While specific systematic studies on 6-Iodoimidazo[1,2-a]pyrazin-3-amine are not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines offers significant insights. For instance, in a series of 6-substituted imidazo[1,2-a]pyridine (B132010) analogs developed as inhibitors of Rab geranylgeranyl transferase (RGGT), the nature of the substituent at the C6 position was found to be a critical determinant of activity.
A study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids revealed that compounds with a para-substituted formylphenyl group at the 6-position exhibited the most potent inhibitory activity against Rab11A prenylation. nih.gov This suggests that both the electronic nature and the steric bulk of the substituent at this position play a crucial role in the interaction with the target enzyme. The presence of a carbonyl group was hypothesized to provide additional stabilization through interactions with arginine residues in the active site. nih.gov Conversely, the introduction of aryl and alkyl amine residues at the 6-position was detrimental to the activity. nih.gov
Extrapolating from these findings to this compound, the iodine atom at the 6-position, being a halogen, introduces both steric bulk and a unique electronic profile. It is a moderately electron-withdrawing group and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The systematic replacement of this iodine with other halogens (F, Cl, Br) or with small alkyl or aryl groups would be a logical step to probe the steric and electronic requirements at this position for a given biological target.
Furthermore, modifications of the 3-amino group are crucial. In related imidazo[1,2-a]pyridine series, the amine at the 3-position has been shown to be a key vector for introducing diversity. For example, acylation of this amine or its use as a point of attachment for various side chains can significantly modulate the compound's biological profile.
Table 1: Influence of C6-Substituent on the Biological Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | C6-Substituent | Biological Activity (e.g., IC50 in µM) | Reference |
| 1a | -H | Inactive | nih.gov |
| 1b | -Phenyl | 25 | nih.gov |
| 1c | -p-Tolyl | 50 | nih.gov |
| 1d | -p-Formylphenyl | 10 | nih.gov |
| 1e | -p-Acetylphenyl | 25 | nih.gov |
| 1f | -p-Nitrophenyl | 100 | nih.gov |
| 1g | -p-(Dimethylamino)phenyl | >100 | nih.gov |
This table is illustrative and based on data for related imidazo[1,2-a]pyridine compounds to highlight the importance of the C6-substituent.
Exploration of Regioisomeric Influence on Efficacy and Selectivity
The arrangement of heteroatoms and substituents in the imidazo[1,2-a]pyrazine core significantly impacts its interaction with biological targets. The regioisomeric placement of the iodine atom and the amino group in this compound is a critical factor for its efficacy and selectivity.
While direct comparative studies on all possible regioisomers of this specific compound are scarce, research on related scaffolds underscores the importance of regioisomerism. For example, in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, the switch from a triazolopyridine scaffold to an imidazopyrazinone core demonstrated how a change in the bicyclic system's nitrogen arrangement can profoundly affect activity and properties. nih.gov
Elucidation of Key Pharmacophores and Structural Motifs for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the imidazo[1,2-a]pyrazine scaffold, several key pharmacophoric features have been identified through various studies.
Computational docking studies on 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as DDR1 inhibitors revealed that the imidazo[1,2-a]pyrazine moiety can form a critical hydrogen bond with the hinge region of the kinase (specifically with the backbone amide of Met704). nih.gov This interaction is a common feature for many kinase inhibitors and highlights the importance of the nitrogen atoms in the fused ring system as hydrogen bond acceptors.
For this compound, the key pharmacophoric elements can be hypothesized as:
The imidazo[1,2-a]pyrazine core: A rigid, planar scaffold that provides the fundamental shape for target recognition.
The 3-amino group: A crucial hydrogen bond donor and a key point for derivatization to explore interactions with the solvent-exposed region of a binding site.
The 6-iodo group: A feature that can provide steric bulk, influence the electronic properties of the ring system, and potentially act as a halogen bond donor to an electron-rich pocket in the target protein.
The nitrogen atoms of the bicyclic system: Specifically, the N1 and N4 atoms can act as hydrogen bond acceptors.
Pharmacophore modeling and 3D-QSAR studies on related scaffolds have consistently shown that a combination of hydrogen bond acceptors, donors, and hydrophobic/aromatic features are crucial for potent biological activity. nih.gov
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel, isofunctional molecular backbones with improved properties such as potency, selectivity, or reduced toxicity. The imidazo[1,2-a]pyrazine scaffold itself has been identified through scaffold hopping exercises. For instance, a computational search based on 3D shape and electrostatic similarity led to the discovery of imidazopyrazinone-based mGlu2 PAMs starting from a triazolopyridine lead. nih.govnih.gov This hop resulted in a new chemical series with encouraging activity and improved physicochemical properties. nih.gov
Starting from this compound, several scaffold hopping strategies could be envisioned for lead optimization:
Isosteric Ring Replacement: Replacing the pyrazine (B50134) ring with other six-membered heterocycles like pyridine (B92270) or pyrimidine (B1678525) could fine-tune the electronic properties and metabolic stability. nih.gov
Ring System Isomerization: Exploring regioisomeric scaffolds like imidazo[1,5-a]pyrazine (B1201761) could alter the vectoral projection of substituents and lead to new interactions with the target.
Bioisosteric Replacement of the Iodine: The iodine atom could be replaced with other groups that mimic its size and electronic properties, such as a cyclopropyl (B3062369) or a small trifluoromethyl group, to potentially improve metabolic stability or binding affinity.
A successful scaffold hopping campaign led to the discovery of a preclinical candidate for visceral leishmaniasis, where an initial imidazo[1,2-a]pyrimidine (B1208166) lead was evolved through the exploration of multiple alternative scaffolds to overcome issues of poor solubility and genotoxicity. dundee.ac.uk
Design and Synthesis of Derivatives for Improved Research Profiles (e.g., enhanced metabolic stability)
A major challenge in drug discovery is achieving a desirable pharmacokinetic profile, with metabolic stability being a key parameter. The imidazo[1,2-a]pyrazine core, while often conferring good biological activity, can be susceptible to metabolic transformations.
One common strategy to enhance metabolic stability is to block sites of metabolism. For aromatic systems, this often involves the introduction of electron-withdrawing groups or the replacement of a metabolically labile C-H bond with a more stable C-F or C-D bond. The presence of the electron-withdrawing iodine atom at the 6-position in this compound may already confer a degree of metabolic stability to that region of the molecule.
Further strategies to improve the metabolic profile of derivatives of this compound could include:
Deuteration: Replacing hydrogen atoms at metabolically susceptible positions with deuterium (B1214612) can slow down the rate of cytochrome P450-mediated oxidation due to the kinetic isotope effect. mdpi.com
Introduction of Nitrogen Atoms: Replacing a carbon in an aromatic ring with a nitrogen atom (e.g., moving from a phenyl substituent to a pyridyl substituent) can lower the energy of the highest occupied molecular orbital (HOMO), making the ring less susceptible to oxidation. nih.gov
Table 2: Strategies to Enhance Metabolic Stability of Heterocyclic Compounds
| Strategy | Example Modification | Rationale |
| Blocking Metabolic Hotspots | C-H to C-F or C-D replacement | Increases bond strength, slowing metabolic cleavage. |
| Modulating Electronics | Phenyl to Pyridyl/Pyrimidinyl | Lowers HOMO energy, reducing susceptibility to oxidation. nih.gov |
| Introducing Steric Hindrance | Addition of bulky groups near labile sites | Physically shields the site from metabolic enzymes. |
| Modifying Substituents | Replacement of metabolically labile groups with stable isosteres | Prevents the formation of reactive metabolites. |
Rational Design Approaches Based on Computational Insights
Modern drug discovery heavily relies on computational methods to guide the rational design of new compounds. For a scaffold like this compound, a variety of in silico techniques can be employed to accelerate the optimization process.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of this compound and its analogs, providing insights into key interactions and guiding the design of new derivatives with improved affinity. For example, docking studies on related imidazo[1,2-a]pyrazine inhibitors have highlighted the importance of hydrogen bonding with the kinase hinge region. nih.gov
Pharmacophore Modeling: By identifying the common structural features of a set of active molecules, a pharmacophore model can be generated and used to screen virtual libraries for new compounds with the desired features. nih.gov
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of molecules, such as the electrostatic potential and orbital energies. This information can help to understand the reactivity of different parts of the molecule and predict potential sites of metabolism. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding mode and the influence of the ligand on the protein's conformation.
By integrating these computational approaches with synthetic chemistry and biological testing, a more efficient and targeted exploration of the chemical space around this compound can be achieved, ultimately leading to the discovery of novel drug candidates with superior properties.
Applications and Future Directions in Chemical Biology and Drug Discovery Research
Development of Chemical Probes for Biological Systems
There is no available information on the development or use of 6-Iodoimidazo[1,2-a]pyrazin-3-amine as a chemical probe. Chemical probes are essential tools for studying biological systems, and their design often leverages specific structural features to interact with a target of interest. While the iodine atom could potentially be used for radio-labeling or to facilitate certain interactions, no such applications have been documented for this specific compound.
Contributions to Understanding Disease Mechanisms
Currently, there are no published studies detailing the contributions of this compound to the understanding of any disease mechanisms. Research in this area would require the identification of a specific biological target for the compound and subsequent investigation into its effects on cellular pathways and disease models.
Strategies for Overcoming Resistance Mechanisms (e.g., in antimicrobial or antiviral research)
The potential of this compound in strategies to overcome drug resistance is unknown. While some imidazo[1,2-a]pyrazine (B1224502) derivatives have shown activity against drug-resistant strains of viruses, such as influenza, there is no specific data for the 6-iodo-3-amino substituted version. nih.gov
Integration of Predictive Models in Early-Stage Research
Predictive modeling and computational studies are valuable tools in modern drug discovery. researchgate.net However, there are no available reports of predictive models being applied specifically to this compound to assess its potential therapeutic properties or to guide its development.
Exploration of Novel Therapeutic Avenues
The exploration of novel therapeutic avenues for this compound has not been documented. Identifying new therapeutic uses for a compound is a complex process that involves extensive screening and biological testing, none of which has been published for this molecule.
Opportunities for Collaborative Academic-Industrial Research Platforms
While collaborative research between academic and industrial partners is a key driver of innovation in drug discovery, there is no information on any such platforms specifically focused on this compound. researchgate.net
Q & A
Basic: What synthetic methodologies are effective for preparing 6-Iodoimidazo[1,2-a]pyrazin-3-amine?
The iodine-catalyzed cyclization of 2-aminopyrazine derivatives with aldehydes and isocyanides is a robust route for synthesizing imidazo[1,2-a]pyrazin-3-amine scaffolds. For iodinated analogs, post-synthetic iodination via electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki reactions) can introduce iodine at the 6-position. Key steps include:
- Optimizing solvent/base systems (e.g., DME with strong bases like NaOtBu) to enhance reactivity of the iodo substituent .
- Validating purity via ESI-HRMS and elemental analysis (e.g., %C, %N, %H matching theoretical values) .
Basic: How do I characterize the structural integrity of this compound?
Comprehensive characterization requires:
- NMR spectroscopy : Distinct H and C signals for the imidazo[1,2-a]pyrazine core (e.g., aromatic protons at δ 7.31–9.42 ppm, tertiary butyl carbons at δ 56.04 ppm) .
- ESI-HRMS : Confirm molecular ion peaks (e.g., [M+H] with <5 ppm deviation from calculated mass) .
- UV-Vis spectroscopy : λ in ethanol (~362 nm) to assess conjugation and electronic properties .
Advanced: What strategies enable functionalization of the 6-iodo group for SAR studies?
The 6-iodo substituent serves as a versatile handle for derivatization:
- Suzuki-Miyaura cross-coupling : Replace iodine with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh)) in DME/HO .
- Nucleophilic displacement : React with thiols (e.g., cyclohexanethiol) under microwave-assisted Pd catalysis to form thioether derivatives .
- Validate new analogs via H NMR and bioactivity screening (e.g., anti-malarial IC assays) .
Advanced: How can computational modeling predict the binding interactions of this compound?
Molecular docking studies using crystal structures (e.g., BRD4 bromodomain, PDB: 4WIV) help identify binding modes:
- Align the imidazo[1,2-a]pyrazine core with the acetyl-lysine binding pocket.
- Assess iodine’s role in hydrophobic interactions or halogen bonding .
- Compare docking scores with experimental IC data to refine SAR .
Advanced: What thermal and optical properties make this compound suitable for materials science?
- Thermal stability : TGA/DSC reveals decomposition temperatures >200°C, suggesting utility in high-temperature applications .
- Nonlinear optical (NLO) properties : Z-scan studies with a He-Ne laser (632.8 nm) measure nonlinear absorption (β ~10 cm/W) and refractive indices (n ~10 cm/W), critical for photonic devices .
Advanced: How does substituent variation impact anti-malarial activity?
Bioactivity correlates with electronic and steric effects of substituents:
- Electron-withdrawing groups (e.g., nitro) enhance potency (e.g., IC = 63 nM for Pf3D7 vs. 235 nM for bulkier analogs) .
- Hydrogen-bond donors (e.g., amino groups) improve target engagement (e.g., PfATP4 inhibition) .
- Use QSAR models with artificial neural networks to predict activity of iodinated derivatives .
Advanced: Why is the iodine atom critical for reactivity in cross-coupling reactions?
- High electronegativity and polarizability : Facilitate oxidative addition in Pd-catalyzed reactions.
- Steric accessibility : The 6-position minimizes steric hindrance, enabling efficient coupling with aryl boronic acids .
Advanced: Are there eco-friendly methods to synthesize this compound?
Green synthesis approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
